molecular formula C30H38N6O12S B1344023 Ac-Asp-Met-Gln-Asp-AMC CAS No. 355137-38-1

Ac-Asp-Met-Gln-Asp-AMC

Katalognummer B1344023
CAS-Nummer: 355137-38-1
Molekulargewicht: 706.7 g/mol
InChI-Schlüssel: QJFJTAOSTJMQCI-TUFLPTIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) is a fluorogenic substrate for Caspase 3 (Apopain), a cysteine protease that is rapidly activated during apoptosis . Caspase 3 cleaves several substrates, including poly (ADP-ribose) polymerase (PARP), and is activated by Caspases 8, 9, and 10 . It also cleaves and activates caspase 6 and 7 . Ac-DMQD-AMC is reported to be a more specific caspase-3 substrate than Ac-DEVD-AMC .


Molecular Structure Analysis

The molecular weight of Ac-Asp-Met-Gln-Asp-AMC is 706.23 . The molecular formula is C30H38N6O12S.


Physical And Chemical Properties Analysis

Ac-Asp-Met-Gln-Asp-AMC is a white or off-white powder. It has a molecular weight of 706.23 and a CAS Number of 355137-38-1 . It is stored at -20 °C or below .

  • “Substrate Specificities of Caspase Family Proteases” by Talanian, R.V. et al. (1997) .
  • “Drug resistance of human glioblastoma cells conferred by a tumor-specific mutant epidermal growth factor receptor through modulation of Bcl-XL and caspase-3-like proteases” by Nagane, M. et al. (1998) .
  • “Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase?” by Troy T. Rohn, Elizabeth Head (2009) .

Wissenschaftliche Forschungsanwendungen

Amino Acid Sequencing and Protein Analysis

  • The complete amino-acid sequence of the acyl carrier protein of citrate lyase from Klebsiella aerogenes was determined, which included sequences similar to Ac-Asp-Met-Gln-Asp-AMC. Such sequencing helps in understanding the protein structure and function in various biological processes (Beyreuther, Boehmer, & Dimroth, 1978).

Enzyme Activity Analysis

  • A study developed stereospecific capillary electrophoresis-based methods for analyzing methionine sulfoxide-containing pentapeptides, including sequences similar to Ac-Asp-Met-Gln-Asp-AMC. This is crucial for investigating enzyme activities and their mutations (Zhu et al., 2016).

Antioxidant Activity and Structure-Activity Relationship

  • Research on the antioxidant activity of peptides including sequences like Ac-Asp-Met-Gln-Asp-AMC revealed their significant role in increasing cell viability and inhibiting apoptosis. Understanding the structure-activity relationship of such peptides is vital for their application in therapeutic and nutritional fields (Wu et al., 2019).

N-terminal Acetylation in Proteins

  • A study on the N-terminal acetylation of ribosomal proteins from yeast highlighted the importance of sequences like Ac-Asp-Met-Gln-Asp-AMC in protein modification processes. This has implications in understanding protein functions and regulations (Arnold et al., 1999).

Protein Stability and Oligomerization

  • Research on the thermodynamic stability and oligomerization status of the tumor suppressor p53 showed the role of sequences similar to Ac-Asp-Met-Gln-Asp-AMC in the stability of protein structures. Such studies are crucial for understanding protein folding and disease mechanisms (Noolandi et al., 2000).

Eigenschaften

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJTAOSTJMQCI-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Sudharma, S Siginam, GM Husain… - The Journal of …, 2023 - Elsevier
… The tissue extract (50µg) was then incubated in 200 µL of the assay buffer (50 mM Tris-HCl, pH 7.5) along with 40 µM of caspase-3 (Ac-Asp-Met-Gln-Asp-AMC) or caspase-9 (Ac-Leu-…
Number of citations: 3 www.sciencedirect.com
TF Moreira, JM Sorbo, FO Souza… - … medicine and cellular …, 2018 - hindawi.com
… nutrient mixtures, hydrocortisone penicillin and streptomycin solution, sodium bicarbonate, kanamycin, fluorigenic substrate for caspase-3 (Ac-Asp-Met-Gln-Asp-AMC), fluorescein …
Number of citations: 25 www.hindawi.com
TF Moreira, JM Sorbo, F de Oliveira Souza… - 2018 - academia.edu
… nutrient mixtures, hydrocortisone penicillin and streptomycin solution, sodium bicarbonate, kanamycin, fluorigenic substrate for caspase-3 (Ac-Asp-Met-Gln-Asp-AMC), fluorescein …
Number of citations: 0 www.academia.edu
TF Moreira - 2016 - repositorio.unesp.br
… Após a etapa de permeabilização, foram adicionados 100µL da solução de substrato fluorigênico (Ac-asp-met-gln-asp-AMC) especifico para caspase-3 (20µM concentração final) – …
Number of citations: 0 repositorio.unesp.br
JM Sorbo - 2016 - repositorio.unesp.br
… etapa de permeabilização, foram adicionados 100μL da solução de substrato fluorigênico (Ac-asp-met-gln-asp-AMC) especifico para caspase-3 (20μM concentração final) – Sigma …
Number of citations: 0 repositorio.unesp.br
IJ Moro - 2016 - repositorio.unesp.br
… Após a etapa de permeabilização, foram adicionados 0,100 mL da solução de substrato fluorigênico (Ac-aspmet-gln-asp-AMC) especifico para caspase-3 (20μM concentração final) - …
Number of citations: 1 repositorio.unesp.br

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